(2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
CAS No.: 40216-83-9
Cat. No.: VC21537686
Molecular Formula: C6H12ClNO3
Molecular Weight: 181,62 g/mole
* For research use only. Not for human or veterinary use.

CAS No. | 40216-83-9 |
---|---|
Molecular Formula | C6H12ClNO3 |
Molecular Weight | 181,62 g/mole |
IUPAC Name | methyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m1./s1 |
Standard InChI Key | KLGSHNXEUZOKHH-JBUOLDKXSA-N |
Isomeric SMILES | COC(=O)[C@@H]1C[C@H](C[NH2+]1)O.[Cl-] |
SMILES | COC(=O)C1CC(CN1)O.Cl |
Canonical SMILES | COC(=O)C1CC(C[NH2+]1)O.[Cl-] |
Chemical Identity and Structure
Nomenclature and Identification
(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is scientifically classified as a pyrrolidine derivative with specific stereochemistry at the 2 and 4 positions. The compound is cataloged with the Chemical Abstracts Service (CAS) registry number 40216-83-9, providing a unique identifier for this specific chemical entity . In the scientific and commercial literature, this compound is known by several synonyms that highlight its molecular structure and chemical relationships, including trans-4-hydroxy-L-proline methyl ester hydrochloride, H-Hyp-OMe·HCl, and (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid methyl ester hydrochloride . The systematic IUPAC nomenclature clearly denotes its stereochemical configuration with the (2S,4R) prefix, indicating the specific spatial arrangement of its functional groups that is crucial for its biological and chemical activities . Additional identification is provided through molecular database identifiers such as the MDL Number MFCD00080855, which facilitates its cataloging in chemical repositories and databases .
Structural Characteristics
The molecular structure of (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride consists of a five-membered pyrrolidine ring with key functional groups defining its chemical reactivity. The compound possesses a carboxymethyl group at the C-2 position and a hydroxyl group at the C-4 position, both with specific stereochemistry that determines its biological activity and synthetic utility . The molecular formula C₆H₁₁NO₃·HCl represents its composition, with a corresponding molecular weight of 181.6 g/mol that influences its physical properties and handling characteristics . The structure includes three oxygen atoms that contribute to its hydrogen bonding capabilities, one nitrogen atom in the pyrrolidine ring that exists as a protonated secondary amine in the salt form, and the chloride counterion that balances the positive charge on the nitrogen . These structural elements collectively determine the compound's solubility profile, reactivity patterns, and compatibility with various chemical transformations in synthetic applications.
Stereochemical Properties
The stereochemical configuration of (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is a defining feature that significantly influences its chemical behavior and biological activity. The compound exhibits specific chirality at two carbon centers: the S-configuration at C-2 position bearing the methyl carboxylate group and the R-configuration at C-4 position bearing the hydroxyl group . This trans arrangement of the hydroxyl and carboxylate groups represents a thermodynamically favorable configuration that contributes to the compound's stability and reactivity profile . The specific optical rotation [α]20/D falls within the range of -27.0 to -31.0 degrees (c=4, H₂O), providing a measurable physical property that confirms its stereochemical purity and identity . The stereochemistry is further characterized through various spectroscopic and analytical techniques, including NMR spectroscopy, which can verify the spatial arrangement of functional groups around the pyrrolidine ring . This specific stereochemical configuration makes the compound particularly valuable in asymmetric synthesis and as a chiral building block in pharmaceutical development.
Physical and Chemical Properties
Physical State and Appearance
(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride typically presents as a white to almost white crystalline solid or powder, reflecting its high level of purity when properly synthesized and stored . The crystalline nature of this compound contributes to its stability and handling characteristics in laboratory settings, allowing for accurate measurement and consistent performance in chemical reactions. Visual inspection of the compound can provide initial quality assessment, with deviations from the expected white color potentially indicating the presence of impurities or degradation products that might affect its chemical performance . The physical form can vary slightly between manufacturers, with some describing it as white to brown solid depending on the synthetic route and purification protocols employed during production . The particle size distribution and morphology of the crystals may impact certain applications, particularly in pharmaceutical formulations where dissolution rate and bioavailability considerations are paramount to product performance and efficacy.
Thermodynamic Properties
The thermodynamic profile of (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride is characterized by several important physical constants that define its behavior under various conditions. The compound exhibits a well-defined melting point range of 166-168°C, which serves as both an identity parameter and a purity indicator in quality control processes . Its boiling point is reported at approximately 282.3°C under standard pressure conditions, reflecting the strong intermolecular forces and hydrogen bonding network present in its crystal structure . The flash point of 124.5°C provides important safety information for handling and storage, indicating the temperature at which the compound may ignite when exposed to an ignition source . These thermodynamic parameters collectively influence the compound's stability during storage and processing, its behavior in various solvent systems, and its compatibility with different reaction conditions in synthetic applications. The relatively high melting and boiling points suggest considerable thermal stability, making it suitable for reactions requiring elevated temperatures without significant risk of decomposition.
Spectroscopic Characteristics
The spectroscopic profile of (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride provides crucial structural information and serves as a fingerprint for identification and purity assessment. In nuclear magnetic resonance (NMR) spectroscopy, the compound exhibits characteristic signals that confirm its structural features, with the pyrrolidine ring protons showing specific coupling patterns that reflect the trans relationship between the substituents at C-2 and C-4 positions . Infrared spectroscopy reveals distinctive absorption bands for the carbonyl stretching of the methyl ester group, the O-H stretching of the hydroxyl group, and the N-H stretching of the protonated amine function, collectively providing valuable structural confirmation . Mass spectrometry typically shows a molecular ion peak consistent with its molecular weight (minus the HCl component), along with fragmentation patterns characteristic of pyrrolidine derivatives with ester and hydroxyl functionalities . The compound's unique InChI string (InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m1./s1) and InChIKey (KLGSHNXEUZOKHH-JBUOLDKXSA-N) provide standardized structural identifiers that facilitate database searches and structure verification across different chemical information systems .
Synthesis and Production
Synthetic Routes
Multiple synthetic pathways have been developed for the preparation of (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, with several approaches optimized for efficiency and scalability. One common synthetic route involves the direct esterification of naturally occurring 4-hydroxy-L-proline followed by treatment with hydrogen chloride to form the hydrochloride salt, providing a straightforward method that leverages readily available starting materials . Alternatively, the compound can be synthesized from N-Boc-trans-4-hydroxy-L-proline methyl ester through a deprotection sequence using hydrogen chloride in dioxane, a method that offers high yields and product purity as demonstrated in documented procedures . This latter approach begins with commercially available 4-hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester (30 g, 206 mmol) in dichloromethane (200 mL), to which a solution of 4.0 N HCl in dioxane (50 mL) is added and stirred at room temperature for 4 hours, resulting in quantitative yield of the desired product after concentration . The synthetic flexibility of these approaches allows for selection based on available starting materials, required scale, and specific quality parameters of the final product.
Industrial Production Methods
Industrial-scale production of (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride employs optimized processes that emphasize efficiency, consistency, and cost-effectiveness while maintaining high quality standards. Commercial manufacturing often utilizes batch processes in suitable reactors equipped with temperature control, efficient mixing, and appropriate materials of construction compatible with the corrosive nature of hydrogen chloride used in the final salt formation step . Process analytical technology (PAT) is frequently integrated into production workflows to monitor reaction progress, ensuring complete conversion and minimizing the formation of impurities that could compromise product purity or yield. The industrial production must address challenges such as maintaining stereochemical integrity throughout the synthesis, implementing effective crystallization procedures to achieve the desired particle size distribution and morphology, and establishing robust purification protocols to meet stringent purity specifications required for pharmaceutical and research applications . Quality by Design (QbD) principles are increasingly applied in the development of commercial production processes, with critical process parameters identified and controlled to ensure consistent product quality across multiple production batches.
Applications and Uses
Pharmaceutical Applications
Research Findings and Current Developments
Role in Radiosynthesis
(2S,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride has emerged as a significant precursor in radiochemistry, particularly in the development of novel radiotracers for positron emission tomography (PET) imaging applications. Research has demonstrated its utility in the automated radiosynthesis of cis- and trans-4-[18F]fluoro-L-proline derivatives, which serve as valuable imaging agents for visualizing collagen metabolism and protein synthesis in vivo . In comparative studies evaluating the effectiveness of different precursors for radiofluorination reactions, this compound demonstrated favorable reaction kinetics and selectivity, contributing to the development of optimized radiochemical processes with improved yields and purity profiles . Specifically, when employed in radiofluorination reactions under carefully controlled conditions, reaction mixtures containing the desired [18F]-labeled product showed excellent radiochemical purity (98.8%) with minimal formation of stereoisomeric impurities (<0.4%) . These research findings highlight the compound's importance in advancing molecular imaging technologies for both research and potential clinical applications, contributing to improved diagnostic capabilities and deeper understanding of biochemical processes in health and disease.
Stereochemical Manipulation Studies
Research involving (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride has made significant contributions to methodologies for stereochemical manipulation in organic synthesis, particularly in strategies for inversion of configuration at the 4-position of pyrrolidine derivatives. Investigators have developed innovative approaches for converting the (2S,4R) configuration to the corresponding (2S,4S) stereoisomer through carefully designed reaction sequences that proceed with high stereoselectivity . One notable strategy involves the activation of the 4R-hydroxyl group through mesylation or Mitsunobu reaction conditions, followed by stereoinversion processes that deliver the desired 4S-configuration in good yields and with excellent stereochemical integrity . Alternative approaches leverage intramolecular reactions to achieve stereochemical inversion, such as a two-step protocol involving initial formation of lactone 8 through an intramolecular Mitsunobu reaction of (2S,4R)-N-Boc-4-hydroxy-L-proline, followed by lactone hydrolysis under controlled conditions to deliver the inverted stereocenter . These methodological advances expand the synthetic utility of (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride as a platform for accessing diverse stereochemical arrangements in proline derivatives with applications spanning medicinal chemistry, catalysis, and materials science.
Future Research Directions
The versatility and synthetic utility of (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride continue to inspire new research directions across multiple scientific disciplines. Emerging areas of investigation include the development of novel functionalization strategies at the 4-hydroxyl position to generate libraries of structurally diverse proline derivatives for high-throughput screening in drug discovery programs . Researchers are exploring the incorporation of this compound and its derivatives into peptide-based materials with applications in tissue engineering, drug delivery systems, and biocompatible coatings, taking advantage of the unique conformational properties imparted by the proline structure . In medicinal chemistry, there is growing interest in utilizing the compound as a scaffold for developing selective inhibitors of proline-specific enzymes and receptors involved in various disease processes, including fibrotic disorders, neurodegenerative conditions, and certain cancers . The potential of this compound in asymmetric catalysis represents another promising research direction, with its well-defined stereochemistry providing a solid foundation for the development of novel chiral catalysts for stereoselective transformations in organic synthesis . These diverse research trajectories highlight the continuing significance of (2S,4R)-methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride as a valuable chemical entity with broad scientific and technological applications.
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